molecular formula C11H14BrNO3 B3138190 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide CAS No. 449169-55-5

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B3138190
CAS No.: 449169-55-5
M. Wt: 288.14 g/mol
InChI Key: RGEOOKRAHOOUMM-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenol and 2-methoxyethylamine.

    Formation of 3-bromophenoxyacetyl chloride: 3-bromophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 3-bromophenoxyacetyl chloride.

    Amidation Reaction: The 3-bromophenoxyacetyl chloride is then reacted with 2-methoxyethylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines and alcohols.

Scientific Research Applications

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of polymers and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide involves its interaction

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-6-5-13-11(14)8-16-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEOOKRAHOOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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